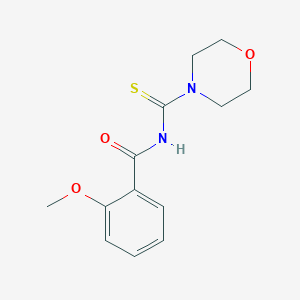![molecular formula C24H20N6O B2696550 2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide CAS No. 890937-71-0](/img/structure/B2696550.png)
2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(naphthalen-1-yl)-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide” is a complex organic molecule. It contains a naphthalene moiety, a pyrazolo[3,4-d]pyrimidine moiety, and an acetohydrazide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a pyrazolo[3,4-d]pyrimidine moiety. These features could potentially give the compound interesting photophysical and electrochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could potentially make the compound relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds with naphthalene and pyrazole structures have been synthesized and evaluated for their anticancer activity. For example, naphthalen-1-ylmethyl and naphthalen-2-yloxymethyl derivatives exhibited significant activity against breast cancer cell lines (Salahuddin et al., 2014). These findings suggest that related compounds, including the one specified, could potentially possess anticancer properties and warrant further investigation in this direction.
Anticonvulsant Activity
Novel derivatives containing naphthalen-2-yl acetate structures have been designed and showed promising results as potential anticonvulsant agents (Ghareb et al., 2017). The research highlights the relevance of naphthalene derivatives in developing new treatments for convulsive disorders, suggesting a possible research avenue for the compound of interest.
Molecular Docking and Drug Design
The design and synthesis of pyrimidinone derivatives carrying naphthalene groups have shown significant results in molecular docking studies, particularly as anticancer agents (Ghoneim et al., 2020). Such studies are crucial for understanding the interaction of these compounds with biological targets and designing more effective drugs.
Fluorescent Probes for Biological Imaging
Naphthalene-based compounds, such as those involving pyrazole carbohydrazide, have been used as fluorescent sensors for detecting metal ions in living cells, demonstrating their application in bioimaging and cellular studies (Dhara et al., 2016). This suggests that the compound may also be useful in developing new imaging tools for biomedical research.
Photocatalytic and Optical Properties
Compounds incorporating naphthalene and pyrazole structures have been explored for their photocatalytic properties and potential applications in hydrogen production and environmental remediation (Bala et al., 2014). This highlights the compound's potential utility in energy and environmental sciences.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O/c1-16-6-4-10-19(12-16)30-24-21(14-27-30)23(25-15-26-24)29-28-22(31)13-18-9-5-8-17-7-2-3-11-20(17)18/h2-12,14-15H,13H2,1H3,(H,28,31)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIGQQTGFDRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)

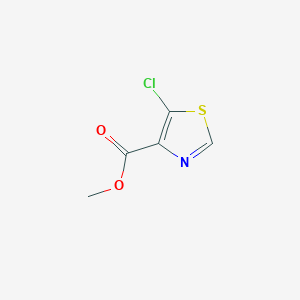
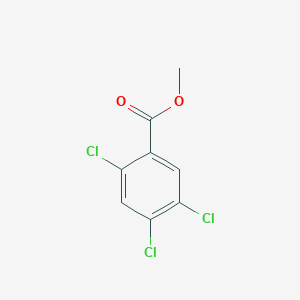
![(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2696473.png)
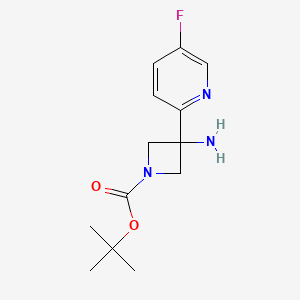
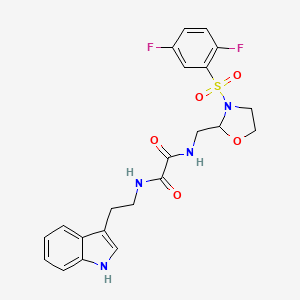
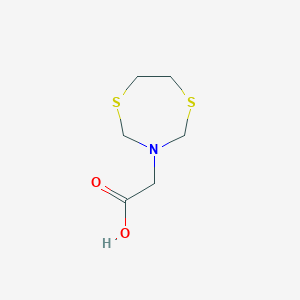
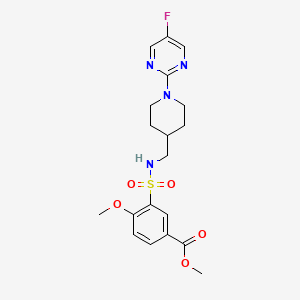
![Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2696484.png)
![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)
![2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696488.png)
